molecular formula C24H32N6O2S B2806738 3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013834-65-5

3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2806738
CAS No.: 1013834-65-5
M. Wt: 468.62
InChI Key: ZLVYZCWMIPQYCD-UHFFFAOYSA-N
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Description

3-(4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C24H32N6O2S and its molecular weight is 468.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles, which are structurally related to the compound , highlights their anticancer activity. The compounds with a piperazine substituent showed effectiveness against a variety of cancer cell lines including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness was measured through growth inhibition (GI50), total growth inhibition (TGI), and lethality (LC50) metrics, indicating a potential for cancer treatment applications (Kostyantyn Turov, 2020).

Another study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, similar in structure to the compound , demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. Additionally, these compounds showed significant biofilm inhibition activities and were effective against MRSA and VRE bacterial strains, suggesting applications in combating bacterial infections and biofilm-related issues (Ahmed E. M. Mekky, S. Sanad, 2020).

Synthesis and Characterization of Derivatives

Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives incorporating a piperazine ring and an imidazo[1,2-b]pyridazine moiety, indicating the chemical versatility and potential for developing novel compounds with specific biological activities. These compounds were tested for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity, underscoring the broad potential of such structures in drug development (A. Bhatt, R. Kant, R. Singh, 2016).

Enzyme Inhibition and Anti-diabetic Applications

A study on triazolo-pyridazine-6-yl-substituted piperazines by Bindu, Vijayalakshmi, and Manikandan (2019) showed these compounds to have Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, positioning them as potential anti-diabetic medications. Their insulinotropic activities were confirmed, presenting a foundation for the development of new treatments for diabetes (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).

Properties

IUPAC Name

3-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2S/c1-16(2)21-8-7-17(3)22(15-21)33(31,32)29-13-11-28(12-14-29)23-9-10-24(26-25-23)30-20(6)18(4)19(5)27-30/h7-10,15-16H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVYZCWMIPQYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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